![molecular formula C20H27NO B12602087 (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol CAS No. 896721-62-3](/img/structure/B12602087.png)
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a dibenzylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol typically involves the reaction of a suitable precursor with dibenzylamine under controlled conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a solvent such as dichloromethane and a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors to control reaction parameters precisely and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol: The enantiomer of the compound with different stereochemistry.
N,N-dibenzyl-3-methylbutan-1-amine: A similar compound lacking the hydroxyl group.
3-methyl-2-(methylamino)butan-1-ol: A compound with a methylamino group instead of a dibenzylamino group.
Uniqueness
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol is unique due to its specific stereochemistry and the presence of both a dibenzylamino group and a hydroxyl group
Propiedades
Número CAS |
896721-62-3 |
|---|---|
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-17(2)20(16-22)15-21(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m1/s1 |
Clave InChI |
GLPIOJULQYIHPG-HXUWFJFHSA-N |
SMILES isomérico |
CC(C)[C@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
SMILES canónico |
CC(C)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


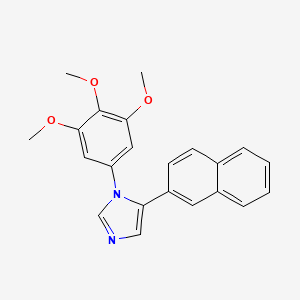
![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
![1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide](/img/structure/B12602027.png)
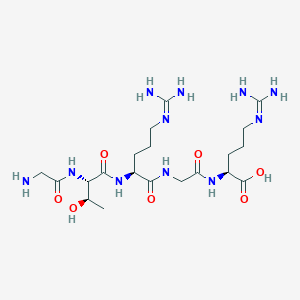
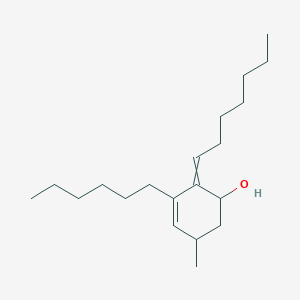
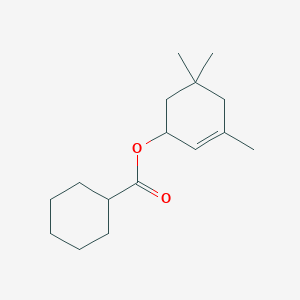
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
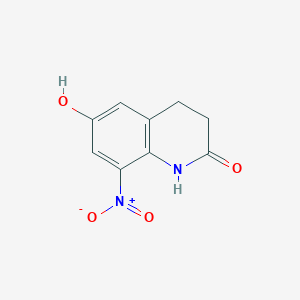
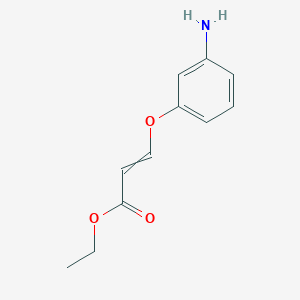
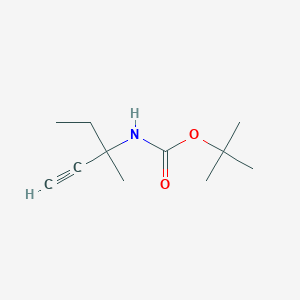

![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
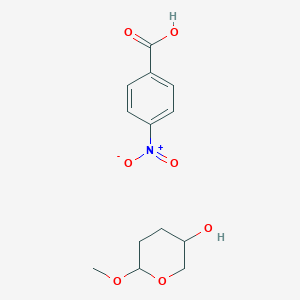
silane](/img/structure/B12602111.png)
